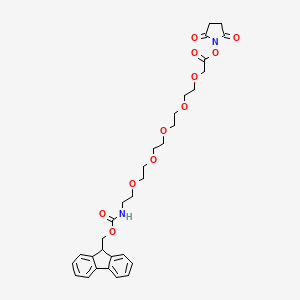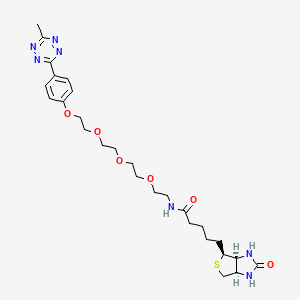
Fmoc-Lys (biotin-PEG12)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Lys (biotin-PEG12)-OH is a compound that combines several functional groups, including a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a lysine amino acid, a biotin moiety, and a polyethylene glycol (PEG) linker with 12 ethylene glycol units. This compound is widely used in peptide synthesis and bioconjugation due to its ability to introduce biotin into peptides and proteins, facilitating their detection and purification.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys (biotin-PEG12)-OH typically involves multiple steps:
Fmoc Protection of Lysine: Lysine is first protected with the Fmoc group to prevent unwanted reactions at the amino group.
Biotinylation: The biotin moiety is then attached to the lysine side chain.
PEGylation: A PEG linker with 12 ethylene glycol units is introduced to enhance solubility and reduce immunogenicity.
Deprotection: The final step involves the removal of the Fmoc group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are often employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Lys (biotin-PEG12)-OH can undergo various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization.
Amide Bond Formation: The lysine amino group can react with carboxyl groups to form stable amide bonds.
Biotin-Streptavidin Interaction: The biotin moiety can bind strongly to streptavidin, a common technique in biochemical assays.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Amide Bond Formation: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate carboxyl groups for amide bond formation.
Biotinylation: Biotin-NHS (N-hydroxysuccinimide) esters are used for biotinylation reactions.
Major Products Formed
This compound: The primary product after synthesis and purification.
Biotinylated Peptides: When used in peptide synthesis, the major products are biotinylated peptides or proteins.
Applications De Recherche Scientifique
Chemistry
Fmoc-Lys (biotin-PEG12)-OH is used in solid-phase peptide synthesis to introduce biotin into peptides, facilitating their detection and purification.
Biology
In biological research, this compound is used to label proteins with biotin, enabling their capture and analysis using streptavidin-based methods.
Medicine
In medical research, biotinylated peptides and proteins are used in diagnostic assays and targeted drug delivery systems.
Industry
Industrially, this compound is used in the production of bioconjugates for various applications, including biosensors and affinity purification.
Mécanisme D'action
The mechanism of action of Fmoc-Lys (biotin-PEG12)-OH involves the specific binding of the biotin moiety to streptavidin or avidin proteins. This strong interaction is utilized in various biochemical assays and purification techniques. The PEG linker enhances solubility and reduces immunogenicity, while the Fmoc group protects the amino group during synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Lys (biotin)-OH: Similar but lacks the PEG linker, resulting in lower solubility and higher immunogenicity.
Fmoc-Lys (PEG12)-OH: Lacks the biotin moiety, thus not useful for biotin-streptavidin interactions.
Biotin-PEG12-NHS: Used for direct biotinylation of proteins but lacks the Fmoc protection and lysine residue.
Uniqueness
Fmoc-Lys (biotin-PEG12)-OH is unique due to its combination of Fmoc protection, biotin moiety, and PEG linker, making it highly versatile for various applications in peptide synthesis, bioconjugation, and biochemical assays.
Propriétés
IUPAC Name |
6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H91N5O19S/c64-53(15-6-5-14-52-55-51(44-83-52)61-57(68)63-55)60-18-20-71-22-24-73-26-28-75-30-32-77-34-36-79-38-40-81-42-41-80-39-37-78-35-33-76-31-29-74-27-25-72-23-21-70-19-16-54(65)59-17-8-7-13-50(56(66)67)62-58(69)82-43-49-47-11-3-1-9-45(47)46-10-2-4-12-48(46)49/h1-4,9-12,49-52,55H,5-8,13-44H2,(H,59,65)(H,60,64)(H,62,69)(H,66,67)(H2,61,63,68)/t50?,51-,52-,55-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAFOKDUASQZKD-AWHTUJIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H91N5O19S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1194.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-azidohexoxy(diphenyl)silyl]oxy-3-methylbutanamide](/img/structure/B8114260.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-(prop-2-ynylamino)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B8114261.png)
![N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-[(4S,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide](/img/structure/B8114277.png)

![methyl 3-[2-[2-[2-[2-[5-[(3aR,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8114292.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8114295.png)
![(2S)-2-[[(2R)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B8114304.png)
